2-(2-Bromophenyl)acetophenone

Übersicht

Beschreibung

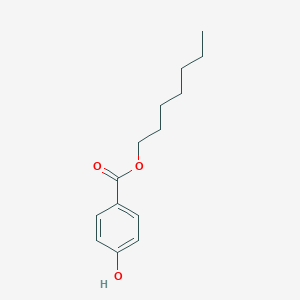

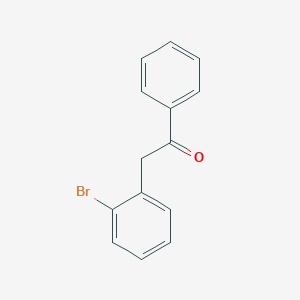

2-(2-Bromophenyl)acetophenone is a chemical compound with the molecular formula C14H11BrO . It has a molecular weight of 275.14 .

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)acetophenone is represented by the linear formula C14H11BrO . The InChI code for this compound is 1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)acetophenone include a molecular weight of 275.14 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Application 1: Catalyst-free α-bromination of acetophenones

- Summary of the Application : This research focuses on a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

- Methods of Application : The method involves two-phase electrolysis in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out .

- Results or Outcomes : The approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 2: α-bromination reaction on acetophenone derivatives in experimental teaching

- Summary of the Application : This study investigates the bromination of various acetophenone derivatives by employing pyridine hydrobromide perbromide as the brominating agent . The focus is on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Methods of Application : The bromination of 4-chloroacetophenone was carried out at 90 ℃ using acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 3: Synthesis of biologically active substances

- Summary of the Application : This research focuses on the bromination of aryl ketones, a significant reaction in synthetic organic chemistry . The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .

- Methods of Application : The bromination of aryl ketones is carried out using various catalysts and reagents . In particular, phenacyl bromide derivatives act as a protective group for acids and phenols during peptide synthesis .

- Results or Outcomes : The brominated products derived from bromoacetophenone find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Application 4: Inhibition of protein tyrosine phosphatases

- Summary of the Application : This study investigates the use of phenacyl bromide derivatives in the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

- Methods of Application : The bromination of aryl ketones is carried out using various catalysts and reagents . Phenacyl bromide derivatives are used as inhibitors of protein tyrosine phosphatases .

- Results or Outcomes : The brominated products derived from bromoacetophenone actively contribute to the inhibition of protein tyrosine phosphatases .

Application 5: Two-phase electrolysis

- Summary of the Application : This research introduces a convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

- Methods of Application : The method involves two-phase electrolysis in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out .

- Results or Outcomes : The approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 6: Bromination of carbonyl compounds

- Summary of the Application : This study focuses on the bromination of carbonyl compounds, a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The focus is on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Safety And Hazards

Zukünftige Richtungen

While the future directions of 2-(2-Bromophenyl)acetophenone are not explicitly mentioned in the search results, acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for 2-(2-Bromophenyl)acetophenone in similar applications.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUTYSDSVMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384326 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)acetophenone | |

CAS RN |

16897-97-5 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.